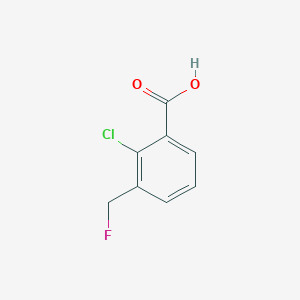

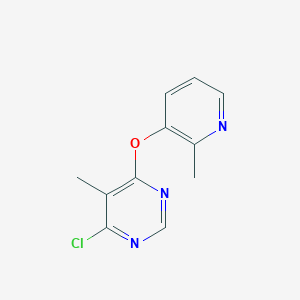

4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine

Vue d'ensemble

Description

The compound "4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocycles that are of significant interest due to their role in medicinal and pharmaceutical applications. Pyrimidine derivatives often exhibit a wide range of biological activities and are key components in the structure of nucleic acids.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including nucleophilic substitution and coupling reactions. For instance, a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was synthesized from 2,4,6-trichloropyrimidine through two steps with a total yield of 44.6% . Another example is the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which were synthesized using reactions involving 4-chloromethylbenzoyl isothiocyanate with different amines in dry tetrahydrofuran .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed by single-crystal X-ray diffraction studies . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by X-ray diffraction .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding and non-covalent interactions, which are crucial for their stability and biological activity. For instance, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed the presence of moderate anticancer activity, which may be attributed to its ability to form specific interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, can be studied using FT-IR and FT-Raman spectroscopy. Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of approximation, can provide insights into the intramolecular non-covalent interactions within these compounds . Additionally, the crystal packing and intermolecular interactions can be investigated using Hirshfeld surface analysis, as demonstrated in the study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester .

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of the crystal structure and spectral characteristics of pyrimidine derivatives, closely related to 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, has been a focus in research. Investigations using X-ray diffraction and IR spectroscopy have been conducted to understand the molecular and crystal structures of these compounds (Koval’chukova et al., 2004).

Nonlinear Optical Properties

Research on pyrimidine derivatives, including those similar to this compound, has revealed significant applications in the field of nonlinear optics (NLO). Studies using density functional theory (DFT) have explored the structural parameters and NLO properties of these compounds, highlighting their potential in optoelectronics and high-tech applications (Hussain et al., 2020).

Anticancer Potential

The synthesis and evaluation of pyrimidine scaffolds, structurally similar to this compound, have shown promising results in anticancer research. These compounds have exhibited notable growth inhibition in leukemia cancer cells, suggesting their potential as chemotherapeutic agents (Pandya et al., 2020).

Biological Activity in Agriculture

Studies have also focused on the biological activity of pyrimidine derivatives in the agricultural sector. For instance, certain compounds have shown a pronounced plant growth-stimulating effect, indicating their utility in enhancing agricultural productivity (Pivazyan et al., 2019).

Drug Metabolism and Pharmacology

Research into modifying the structure of imidazo[1,2-a]pyrimidine, a compound related to this compound, has been conducted to reduce metabolism mediated by aldehyde oxidase. This has implications for drug discovery, where modifying molecular structures can impact drug efficacy and metabolism (Linton et al., 2011).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Mode of Action

It’s known that pyrimidine derivatives can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro, methyl, and pyridin-3-yloxy groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including nucleic acid synthesis and signal transduction

Pharmacokinetics

The compound’s molecular weight (23567 g/mol) and its lipophilic and polar groups suggest it may have reasonable bioavailability . The compound is a solid at room temperature and is stable in an inert atmosphere at 2-8°C .

Result of Action

Given the compound’s structural features, it may interact with various cellular targets, leading to changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound is stable in an inert atmosphere at 2-8°C .

Propriétés

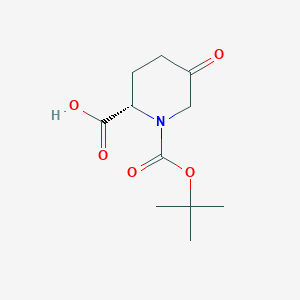

IUPAC Name |

4-chloro-5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-7-10(12)14-6-15-11(7)16-9-4-3-5-13-8(9)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKKQWWYTQOOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)OC2=C(N=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704843 | |

| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930093-72-4 | |

| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)